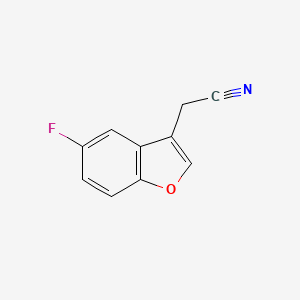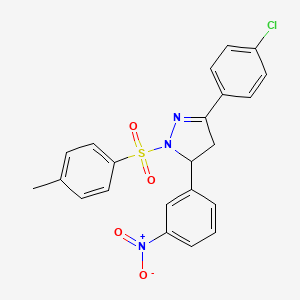![molecular formula C14H17ClO5 B2670586 4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid CAS No. 182922-17-4](/img/structure/B2670586.png)
4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid is a chemical compound with the molecular formula C14H17ClO5 and a molecular weight of 300.74 g/mol . This compound is known for its unique structure, which includes a benzenecarboxylic acid core with a 4-{4-[(3-chloropropanoyl)oxy]butoxy} substituent. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
The synthesis of 4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid involves several steps. One common method includes the reaction of 4-hydroxybenzoic acid with 4-bromobutyl acetate to form 4-(4-acetoxybutoxy)benzoic acid. This intermediate is then reacted with 3-chloropropanoyl chloride in the presence of a base such as pyridine to yield the final product . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
化学反応の分析
4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
科学的研究の応用
4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid can be compared with similar compounds such as:
4-{4-[(3-Bromopropanoyl)oxy]butoxy}benzenecarboxylic acid: This compound has a bromine atom instead of chlorine, which can lead to different reactivity and biological activity.
4-{4-[(3-Hydroxypropanoyl)oxy]butoxy}benzenecarboxylic acid: The presence of a hydroxyl group instead of chlorine can significantly alter the compound’s chemical properties and interactions.
特性
IUPAC Name |
4-[4-(3-chloropropanoyloxy)butoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO5/c15-8-7-13(16)20-10-2-1-9-19-12-5-3-11(4-6-12)14(17)18/h3-6H,1-2,7-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCCZYPWQNNMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCOC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
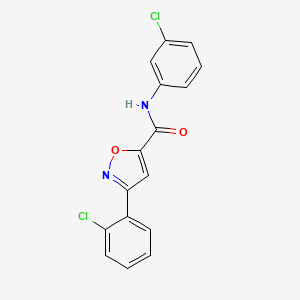

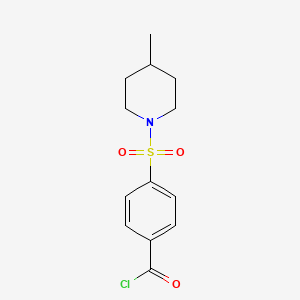
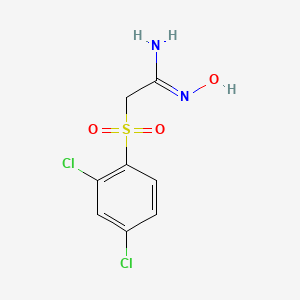
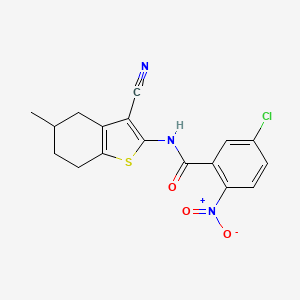
![3-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B2670512.png)
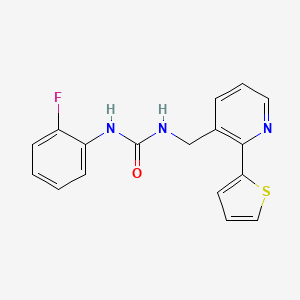
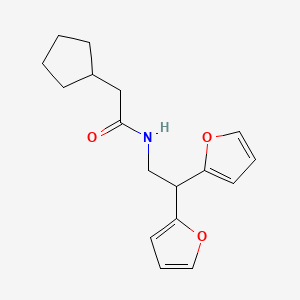
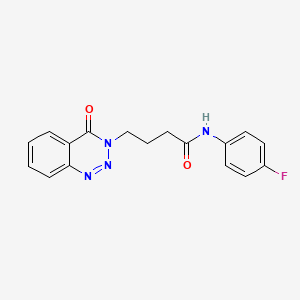
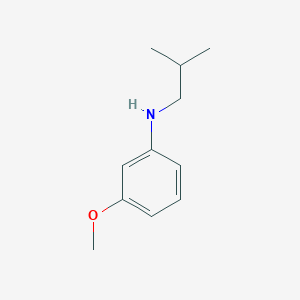
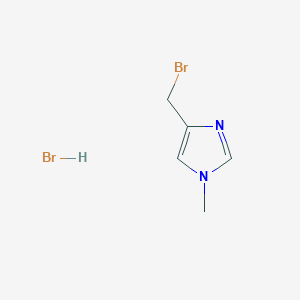
![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2670520.png)
